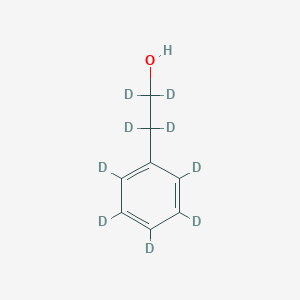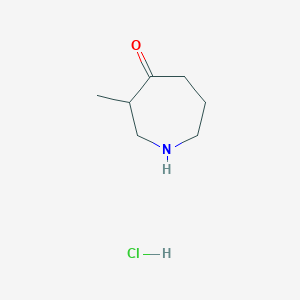
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine
Vue d'ensemble
Description
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is a chemical compound with the CAS Number: 1015844-22-0 . It has a molecular weight of 247.12 . The IUPAC name for this compound is 4-((2,6-dichloropyridin-4-yl)methyl)morpholine .
Molecular Structure Analysis
The InChI code for 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is 1S/C10H12Cl2N2O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine" derivatives has been explored for their potential as intermediates in developing novel compounds with various biological activities. For instance, research has focused on synthesizing chiral alkoxymethyl morpholine analogs as dopamine receptor antagonists, highlighting the compound's role in neuromodulation and potential therapeutic applications (Witt et al., 2016).
- Additionally, the compound has been used to synthesize new Mannich bases for corrosion inhibition, demonstrating its importance in materials science for protecting metal surfaces in acidic environments (Jeeva et al., 2015).
Biological Research Applications
- Research has also delved into the biological implications of derivatives synthesized using "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine." For example, its derivatives have been studied for their inhibition effect on tumor necrosis factor alpha and nitric oxide, suggesting potential applications in cancer and inflammation research (Lei et al., 2017).
Chemical Reactions and Mechanisms
- The compound's derivatives have also been part of studies focusing on chemical reactions and mechanisms, such as the synthesis of hetarenium salts from pentafluoropyridine, demonstrating its utility in creating compounds with unique electronic and structural properties (Schmidt et al., 2007).
Metabolism Studies
- In metabolism studies, the derivatives of "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine" have been analyzed to understand the metabolic fate of certain pharmaceutical compounds, which is crucial for drug development and safety assessment (Varynskyi & Kaplaushenko, 2020).
Novel Compound Synthesis
- The versatility of "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine" in synthesizing novel compounds is further exemplified by its application in creating new heterocyclic systems with potential pharmaceutical relevance, such as inhibitors of the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer and other diseases (Hobbs et al., 2019).
Orientations Futures
The future directions for research and applications of 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine are not explicitly mentioned in the search results. Given its structural features, it could potentially be explored in the field of medicinal chemistry, similar to other compounds containing the pyrrolidine ring .
Propriétés
IUPAC Name |
4-[(2,6-dichloropyridin-4-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLJWQHRXONLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)
![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1459566.png)


![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)



